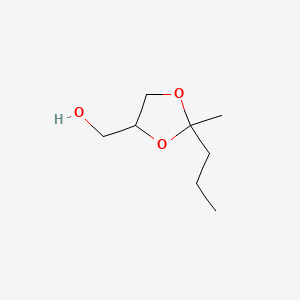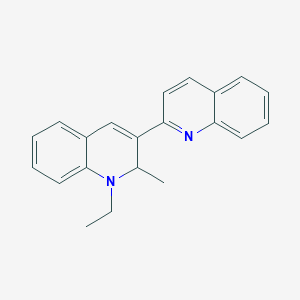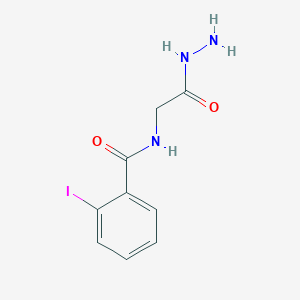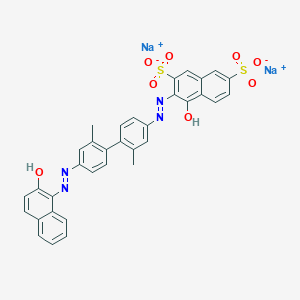
4-Hexapentaenyl-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexapentaenyl-N,N-dimethylaniline is an organic compound that features a hexapentaenyl group attached to an N,N-dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexapentaenyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with a hexapentaenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexapentaenyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-Hexapentaenyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hexapentaenyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A simpler analog with a dimethylamino group attached to a phenyl ring.
4-Ethynyl-N,N-dimethylaniline: Features an ethynyl group instead of a hexapentaenyl group.
N,N-Dimethyl-4-nitrosoaniline: Contains a nitroso group on the aromatic ring.
Uniqueness
4-Hexapentaenyl-N,N-dimethylaniline is unique due to the presence of the hexapentaenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
918530-33-3 |
|---|---|
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
InChI |
InChI=1S/C14H13N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h8-12H,1H2,2-3H3 |
Clé InChI |
HAIOXASBDSIAML-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C=C=C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)
![(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B14179316.png)


![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)

![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)

